2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Overview
Description
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (TFATI) is a compound that has been studied extensively for its potential applications in the fields of synthetic chemistry and medicinal chemistry. TFATI is a trifluoroacetylated tetrahydroisoquinoline derivative, and it is known to have a wide range of biological activities. It is a versatile molecule that has been used as a building block for the synthesis of a variety of complex molecules, such as peptides, nucleosides, and other compounds. In addition, TFATI has been used in the study of structure-activity relationships and in the development of novel drugs.
Scientific Research Applications
Cosmeceutical Development
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde: may be utilized in the development of cosmeceuticals. For instance, trifluoroacetyl-tripeptide-2 has been evaluated for its anti-wrinkle and anti-sagging effects . This compound could potentially be incorporated into skincare products to enhance skin firmness, elasticity, and viscoelasticity.
Organic Synthesis
In organic chemistry, this compound can serve as a precursor for the synthesis of various trifluoromethylated heterocycles . These heterocycles are significant due to their potential pharmacological activities and their use in the development of new medicinal compounds.
Peptide Research
The trifluoroacetyl group is essential in peptide research for the protection of functional groups during peptide synthesis. It is particularly useful due to the ease of its removal under mildly basic conditions, which is crucial for the synthesis of complex peptides .
Analytical Chemistry
In analytical chemistry, 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde could be used to create N- and O-trifluoroacetyl derivatives of biologically active compounds. These derivatives are often used for gas chromatography analysis, aiding in the identification and quantification of substances .
properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-5-8(7-17)1-2-10(9)6-16/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVVBENNMPIQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C=O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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